molecular formula C22H22N4O6 B4936722 Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4936722
M. Wt: 438.4 g/mol
InChI Key: JIELAHVVKXZQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common route includes the reaction of 4-nitrophenylpiperazine with a suitable benzoic acid derivative under conditions that promote esterification. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The piperazine ring can also modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the nitrophenyl and benzoate ester groups allows for a diverse range of chemical modifications and applications .

Properties

IUPAC Name

methyl 4-[3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-32-22(29)15-2-4-17(5-3-15)25-20(27)14-19(21(25)28)24-12-10-23(11-13-24)16-6-8-18(9-7-16)26(30)31/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIELAHVVKXZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.